9-(2-methoxyethyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-9H-purine
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Overview
Description
9-(2-methoxyethyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine base structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyethyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-9H-purine typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Purine Base: The purine base is synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Introduction of the Thiazole Group: The thiazole ring is incorporated via cyclization reactions involving sulfur and nitrogen-containing precursors.
Final Functionalization: The methoxyethyl group is added through alkylation reactions, typically using methoxyethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and piperazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the purine ring or other functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine and thiazole rings, often using halides or other leaving groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(2-methoxyethyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine hydrochloride
- (2-methoxyethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine
- 1-(4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)-N-methylmethanamine hydrochloride
Uniqueness
Compared to similar compounds, 9-(2-methoxyethyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-9H-purine stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H23N7OS |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
4-[[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C17H23N7OS/c1-13-21-14(10-26-13)9-22-3-5-23(6-4-22)16-15-17(19-11-18-16)24(12-20-15)7-8-25-2/h10-12H,3-9H2,1-2H3 |
InChI Key |
XYWDAIMEJHNKMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=NC=NC4=C3N=CN4CCOC |
Origin of Product |
United States |
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